U-44069
Overview
Description
U-44069 is a stable prostaglandin H2 analogue and a potent vasoconstrictor. It is known for its ability to induce calcium influx at preglomerular vessels and stimulate shape change in human platelets without a measurable increase in calcium concentration . This compound is primarily used in scientific research to study the effects of thromboxane A2 and related prostanoids on vascular tone and platelet function .
Mechanism of Action
Target of Action
U-44069, also known as 9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha, primarily targets the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . The TP receptor plays a crucial role in the vasoconstriction process and platelet aggregation .
Mode of Action
This compound acts as a TP receptor agonist . It binds to the TP receptor, leading to an increase in the production of vasoconstrictive prostanoids, such as thromboxane A2 . This interaction results in the induction of vasoconstriction .
Biochemical Pathways
The activation of the TP receptor by this compound leads to an increase in the concentration of cytoplasmic free calcium . This increase stimulates shape change in platelets, contributing to platelet aggregation . The compound can evoke substantial shape change without any rise in free calcium concentration .
Pharmacokinetics
It’s known that the compound is a stable prostaglandin h2 analogue , suggesting it may have similar pharmacokinetic properties to other prostaglandins.
Result of Action
The activation of the TP receptor by this compound leads to vasoconstriction and increased platelet aggregation . This can contribute to endothelial dysfunction and increased hepatic vascular tone in conditions such as cirrhosis .
Action Environment
It’s known that the compound’s effects can be observed both in vitro and in vivo . For instance, in animal studies, naive mice treated with this compound showed a marked increase in airway reactivity .
Biochemical Analysis
Biochemical Properties
U-44069 is known to interact with the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . It plays a significant role in biochemical reactions, particularly in the context of platelet aggregation and phosphatidate formation in human platelets . The compound this compound can stimulate shape change in quin2-loaded platelets without a measurable increase in [Ca2+]i .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can induce substantial shape change in platelets even at low concentrations . It also contributes to endothelial dysfunction and increased hepatic vascular tone in cirrhosis . Furthermore, this compound has been found to enhance carcinoma formation and cellular atypicality initiated by a chemical carcinogen in mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is known to induce vasoconstriction via activation of the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . Additionally, it can stimulate shape change in platelets without a measurable increase in [Ca2+]i, suggesting a complex mechanism of action .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, naive mice treated with either this compound at 25 or 100 μg/kg (iv) had a marked increase in airway reactivity to carbachol .
Metabolic Pathways
Given its role as a TP receptor agonist, it is likely involved in pathways related to prostaglandin metabolism .
Preparation Methods
The synthesis of U-44069 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
U-44069 undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
U-44069 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
U-44069 is similar to other prostaglandin H2 analogues and thromboxane A2 receptor agonists, such as U-46619 and this compound methyl ester . this compound is unique in its stability and potency as a vasoconstrictor and platelet activator . Compared to other similar compounds, this compound has a higher affinity for the thromboxane A2 receptor and induces more pronounced biological effects .
Similar compounds include:
Properties
IUPAC Name |
(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-IGUVKOCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347862 | |
Record name | 9,11-Epoxymethanoprostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-32-1 | |
Record name | U 44069 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Epoxymethanoprostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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